Meclofenamate sodium Meclofenamate sodium A non-steroidal anti-inflammatory agent with antipyretic and antigranulation activities. It also inhibits prostaglandin biosynthesis.
Brand Name: Vulcanchem
CAS No.: 6385-02-0
VCID: VC20758697
InChI: InChI=1S/C14H11Cl2NO2.Na/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19;/h2-7,17H,1H3,(H,18,19);
SMILES: CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.[Na+]
Molecular Formula: C14H11Cl2NNaO2
Molecular Weight: 319.1 g/mol

Meclofenamate sodium

CAS No.: 6385-02-0

Cat. No.: VC20758697

Molecular Formula: C14H11Cl2NNaO2

Molecular Weight: 319.1 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Meclofenamate sodium - 6385-02-0

CAS No. 6385-02-0
Molecular Formula C14H11Cl2NNaO2
Molecular Weight 319.1 g/mol
IUPAC Name sodium;2-(2,6-dichloro-3-methylanilino)benzoate
Standard InChI InChI=1S/C14H11Cl2NO2.Na/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19;/h2-7,17H,1H3,(H,18,19);
Standard InChI Key MFQMZIAYWCPXGM-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.[Na+]
SMILES CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.[Na+]
Canonical SMILES CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)O)Cl.[Na]
Appearance Solid powder

Chemical Structure and Properties

Meclofenamate sodium is chemically identified as N-(2,6-dichloro-m-tolyl) anthranilic acid, sodium salt, monohydrate. Its molecular formula is C14H10Cl2NNaO2- H2O with a molecular weight of 336.15 . The compound appears as a white to creamy white, odorless to almost odorless, crystalline powder with a melting point ranging from 287° to 291°C and is freely soluble in water .

Commercially, meclofenamate sodium is available in oral capsule formulations containing either 50 mg or 100 mg of meclofenamic acid as the sodium salt, combined with several inactive ingredients including colloidal silicon dioxide, gelatin, magnesium stearate, microcrystalline cellulose, pregelatinized starch, sodium lauryl sulfate, titanium dioxide, and various colorants . These formulations are specifically designed to optimize the delivery and bioavailability of the active ingredient.

Pharmacological Mechanisms of Action

The therapeutic efficacy of meclofenamate sodium stems from multiple biochemical actions that collectively contribute to its anti-inflammatory, analgesic, and antipyretic properties. Research has identified at least three distinct mechanisms through which this compound exerts its effects:

Cyclooxygenase Inhibition

Meclofenamate sodium functions as a potent inhibitor of the enzyme cyclooxygenase, which plays a crucial role in the biosynthesis of prostaglandins . By inhibiting this enzyme, the compound reduces prostaglandin production, thereby attenuating inflammatory responses, pain signaling, and fever.

Neutrophil Activity Modulation

Beyond cyclooxygenase inhibition, meclofenamate sodium also inhibits the release of 5-HETE and LTB4 from human neutrophils when stimulated with calcium ionophore . This action provides additional anti-inflammatory effects by modulating neutrophil-mediated inflammatory processes.

Prostaglandin Antagonism

The compound directly antagonizes the response of tissues to certain prostaglandins . This mechanism further contributes to its anti-inflammatory and analgesic properties by blocking the actions of inflammatory mediators at their target tissues.

These multiple mechanisms collectively explain the broad therapeutic profile of meclofenamate sodium and its efficacy in various clinical conditions characterized by inflammation and pain.

Pharmacokinetic Profile

Meclofenamate sodium demonstrates a favorable pharmacokinetic profile that supports its clinical utility. The compound exhibits complete bioavailability from capsule formulations relative to oral suspension dosage forms .

Absorption and Distribution

Following oral administration, meclofenamate sodium is rapidly absorbed, with maximum plasma concentrations (Cmax) achieved within 0.5-2 hours post-dose . The compound demonstrates a volume of distribution (Vd/F) of approximately 23.3 liters (range: 9.1 to 43.2 liters) .

Metabolism and Elimination

Meclofenamate sodium undergoes extensive metabolism in the body. The primary active metabolite, referred to as Metabolite I (3-hydroxymethyl metabolite of meclofenamic acid), retains approximately 20% of the parent compound's activity in inhibiting cyclooxygenase . This metabolite may contribute to the sustained therapeutic effects observed clinically.

The apparent elimination half-life of meclofenamate sodium ranges from 0.8 to 2.1 hours after repeated dosing, with no evidence of drug accumulation in plasma . In contrast, Metabolite I has a considerably longer half-life of approximately 15.3 hours and may accumulate with repeated dosing .

Table 1 summarizes the key pharmacokinetic parameters of meclofenamate sodium and its primary metabolite:

ParameterMeclofenamic Acid 100 mgMetabolite I
Cmax (mcg/mL)4.8 (1.8 to 7.2)1.0 (0.5 to 1.5)
tmax (hr)0.9 (0.5 to 1.5)2.4 (0.5 to 4.0)
Cmin (mcg/mL)0.2 (0.5 to 1.5)0.4 (0.2 to 1.1)
Cl/F (mL/min)206 (126 to 342)---
Vd/F (liters)23.3 (9.1 to 43.2)---
t1/2 (hr)1.3 (0.8 to 2.1)15.3

Table 1: Pharmacokinetic parameters of meclofenamate sodium and its primary metabolite (values represent mean with range in parentheses; n=10 subjects)

Therapeutic Applications

Meclofenamate sodium has received regulatory approval for several clinical indications, reflecting its versatility as a therapeutic agent:

Rheumatological Disorders

The compound is indicated for the relief of signs and symptoms of both acute and chronic rheumatoid arthritis, as well as osteoarthritis . Its anti-inflammatory properties make it particularly suitable for managing these conditions, which are characterized by joint inflammation and associated pain.

Pain Management

Meclofenamate sodium is approved for the relief of mild to moderate pain . This indication encompasses various pain conditions where an NSAID may be appropriate, including postoperative pain, musculoskeletal pain, and other forms of acute pain.

Gynecological Conditions

The compound has demonstrated efficacy in the treatment of:

  • Primary dysmenorrhea (painful menstruation)

  • Idiopathic heavy menstrual blood loss (menorrhagia)

These applications reflect the ability of meclofenamate sodium to modulate prostaglandin-mediated processes involved in menstruation and associated discomfort.

Dosage and Administration

Dosage recommendations for meclofenamate sodium vary according to the specific indication being treated:

For Gynecological Conditions

For the treatment of primary dysmenorrhea and heavy menstrual blood loss, the recommended dosage regimen is 100 mg three times daily for up to six days . This higher dosage reflects the intensity of prostaglandin-mediated processes involved in these conditions.

Clinical Efficacy Studies

Analgesic Efficacy Studies

The analgesic properties of meclofenamate sodium have been evaluated in various pain models. A notable double-blind study assessed its efficacy in episiotomy pain compared to codeine and placebo . This study included 168 women with moderate to severe episiotomy pain after normal delivery who were randomly assigned to receive:

  • Meclofenamate sodium 200 mg initially, followed by 100 mg for subsequent doses

  • Meclofenamate sodium 100 mg initially, followed by 50 mg for subsequent doses

  • Codeine 60 mg for all doses

  • Placebo for all doses

Efficacy assessments conducted over a 6-hour period following medication administration revealed that both meclofenamate sodium regimens demonstrated significantly superior pain relief compared to placebo and codeine from 2-6 hours post-administration . This superior analgesic efficacy highlights the potential of meclofenamate sodium as an effective option for acute pain management.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator